-Fluoro-5-nitrobenzonitrile can be synthesized through various methods, including:
-Fluoro-5-nitrobenzonitrile finds application in various scientific research areas, including:
Origin: This compound is not naturally occurring and is synthesized in laboratories for research purposes [].
Significance: 2-Fluoro-5-nitrobenzonitrile is a valuable intermediate in organic synthesis due to its unique structure. The presence of the electron-withdrawing nitro and nitrile groups makes the remaining two positions on the benzene ring (ortho and para to the fluorine) highly reactive, allowing for further functionalization [].
2-Fluoro-5-nitrobenzonitrile possesses a six-membered benzene ring with a fluorine atom at the second position and a nitro group at the fifth position. A nitrile group is attached to the first carbon atom. This structure can be represented by the chemical formula C7H3FN2O2 or the SMILES string [O-]N+: =Oc1ccc(F)c(c1)C#N [].
Key features:
2-Fluoro-5-nitrobenzonitrile is a versatile starting material for various organic transformations. Here are some notable examples:
Example:
2-Fluoro-5-nitrobenzonitrile + 6H+ + 6e- → 2-Fluoro-5-aminobenzonitrile + 2H2O (balanced equation) []
Specific reaction conditions and nucleophiles used will depend on the desired product.
Due to the varied nature of these reactions, providing specific balanced equations for each example would be beyond the scope of this analysis. However, research articles referencing these reactions can be found through scientific databases [, ].
Data for other properties like flammability or vapor pressure might be limited due to the compound's use primarily in research settings.
Irritant